REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[NH:5][C:6]([CH2:13][CH3:14])=[C:7]([C:9]([F:12])([F:11])[F:10])[N:8]=1>S(=O)(=O)(O)O>[CH2:13]([C:6]1[NH:5][C:4]([CH:3]=[O:2])=[N:8][C:7]=1[C:9]([F:11])([F:12])[F:10])[CH3:14]
|
Name
|
2-(dimethoxymethyl)-5-ethyl-4-(trifluoromethyl)-1H-imidazole
|
Quantity
|
4.09 mmol
|
Type
|
reactant
|
Smiles
|
COC(C=1NC(=C(N1)C(F)(F)F)CC)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(N=C(N1)C=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 228.3 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |